1-Benzyl-3-phenylpyrrolidine-3-carboxylic acid

Description

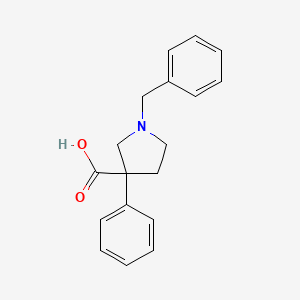

1-Benzyl-3-phenylpyrrolidine-3-carboxylic acid is a pyrrolidine derivative characterized by a benzyl group at the 1-position and a phenyl substituent at the 3-position of the pyrrolidine ring, with a carboxylic acid functional group.

Propriétés

IUPAC Name |

1-benzyl-3-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-17(21)18(16-9-5-2-6-10-16)11-12-19(14-18)13-15-7-3-1-4-8-15/h1-10H,11-14H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPWTQJPHGZRKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-phenylpyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction between N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and alkenyl ester derivatives in the presence of trifluoroacetic acid . This reaction yields a series of pyrrolidine derivatives, including this compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzyl-3-phenylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl or phenyl derivatives.

Applications De Recherche Scientifique

1-Benzyl-3-phenylpyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mécanisme D'action

The mechanism of action of 1-Benzyl-3-phenylpyrrolidine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the compound’s structural features allow it to fit into active sites or binding pockets, influencing biochemical processes.

Comparaison Avec Des Composés Similaires

The following table and discussion highlight key differences between 1-benzyl-3-phenylpyrrolidine-3-carboxylic acid and structurally related analogs.

Table 1: Structural and Physicochemical Properties of Pyrrolidine Derivatives

*Note: Data for this compound is inferred from structural analogs.

Key Comparison Points:

Substituent Effects on Physicochemical Properties

- Solubility : Hydroxyl-substituted derivatives (e.g., 1-benzyl-3-hydroxypyrrolidine-3-carboxylic acid) exhibit higher aqueous solubility due to hydrogen bonding, whereas phenyl or fluorophenyl groups may reduce it .

Pharmacological Implications

- Receptor Binding : Bulky substituents (e.g., phenyl or trifluoromethyl) may enhance affinity for hydrophobic binding pockets, as seen in kinase inhibitors .

- Metabolic Stability : Piperidine derivatives (e.g., 1-((benzyloxy)carbonyl)-3-fluoropiperidine-4-carboxylic acid) exhibit distinct metabolic profiles due to their larger ring size, which could influence half-life .

Activité Biologique

1-Benzyl-3-phenylpyrrolidine-3-carboxylic acid (also referred to as BPCA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

BPCA is characterized by a pyrrolidine ring substituted with benzyl and phenyl groups, which contribute to its unique biological properties. The structural configuration allows it to interact with various biological targets, including receptors and enzymes, potentially modulating their activity.

The biological activity of BPCA primarily involves its ability to bind to specific receptors or enzymes, influencing their function. This modulation can lead to various physiological effects, including anti-inflammatory and anticancer activities. The exact pathways and molecular targets remain under investigation, but preliminary studies suggest interactions with neurotransmitter systems and metabolic pathways.

Biological Activity Overview

Research has indicated several biological activities associated with BPCA:

- Anticancer Activity : Studies have shown that BPCA exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated a reduction in viability of A549 lung adenocarcinoma cells when treated with BPCA at specific concentrations .

- Neuroprotective Effects : BPCA has been investigated for its neuroprotective properties. It may influence neuropeptide signaling pathways, which are crucial in stress responses and appetite regulation .

Anticancer Studies

A study evaluating the anticancer properties of BPCA revealed that it significantly reduced the viability of A549 cells in a dose-dependent manner. The compound's effectiveness was compared to standard chemotherapeutic agents like cisplatin, showing promising results in enhancing cytotoxicity against cancer cells while sparing non-cancerous cells .

Neuropharmacological Studies

Research into the neuropharmacological effects of BPCA highlighted its potential as an antagonist in neuropeptide signaling pathways. In experiments involving rat models, BPCA demonstrated the ability to modulate feeding behaviors influenced by relaxin-3/RXFP3 signaling, suggesting its role in appetite control .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for BPCA compared to similar compounds:

| Compound Name | Anticancer Activity | Neuroprotective Effects | Mechanism of Action |

|---|---|---|---|

| This compound (BPCA) | Moderate | Potential | Modulates receptor activity; influences metabolic pathways |

| Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate | Low | Limited | Interacts with enzymes; potential therapeutic applications |

| 1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid | High | Unknown | Binds to specific receptors; modulates cellular responses |

Case Studies

- In Vitro Study on A549 Cells : Treatment with BPCA at a concentration of 100 µM resulted in a viability reduction from 86% to 64%, indicating significant anticancer potential .

- Neuropeptide Interaction Study : In vivo studies demonstrated that chronic administration of BPCA altered feeding behavior in rats, suggesting its role as a neuropharmacological agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.